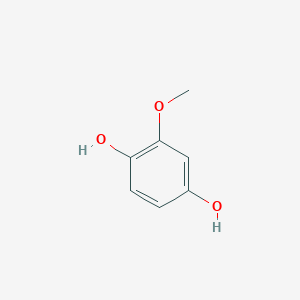

2-Methoxyhydroquinone

Content Navigation

2-Methoxyhydroquinone (2-MHQ) solves the limited organic solubility and discoloration caused by traditional inhibitors like hydroquinone. Key outcomes: • Homogeneous monomer protection - high solubility in ethanol/DMSO prevents inhibitor dropout, ensuring uniform free-radical quenching. • Oxygen-enhanced antioxidant activity - effectively terminates polymerization chains in acrylic acid and methacrylate distillation/storage with markedly less product color. • Essential methoxy-bearing building block for syntheses such as the Hsp90 inhibitor geldanamycin.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

2-Methoxyhydroquinone (2-MHQ) is a substituted aromatic organic compound belonging to the hydroquinone class. It is distinguished from the parent compound, hydroquinone, by the presence of a methoxy group on the benzene ring, a feature that significantly modifies its chemical properties. This structural alteration impacts its solubility, redox potential, and reactivity, making it a specialized but critical component in various industrial and research applications. Primarily, it functions as a highly effective antioxidant, a polymerization inhibitor for acrylic and other vinyl monomers, and a specific precursor in the synthesis of complex organic molecules like the Hsp90 inhibitor geldanamycin.[1][2][3] Its performance characteristics often depend on the presence of oxygen, with which it interacts to terminate free-radical chain reactions.[4][5]

Research Fit

Substituting 2-Methoxyhydroquinone with its parent compound, hydroquinone (HQ), or other common phenolic inhibitors is often unviable in process-sensitive applications. The methoxy group is not an inert modification; it electronically influences the hydroxyl groups, altering the compound's redox potential and hydrogen-donating capability.[6][7] This directly impacts its effectiveness and reaction kinetics as a polymerization inhibitor and antioxidant. Furthermore, the methoxy group enhances solubility in organic monomer systems compared to the more polar hydroquinone, which is a critical parameter for achieving homogeneous distribution and preventing precipitation in formulations.[1][8] In organic synthesis, the methoxy group serves as a specific functional handle or directing group, making substitution with HQ chemically impossible without fundamentally altering the reaction pathway and final product.[2]

Substitution Risk

References

- [1] Li, W., et al. Iron-Mediated Oxidation of Methoxyhydroquinone under Dark Conditions: Kinetic and Mechanistic Insights. Environmental Science & Technology. 2016;50(5):2372-2380.

- [2] Löffler, T., et al. Electrochemical Synthesis of Quinones and Hydroquinones. ACS Catalysis. 2024.

- [4] Benderradji, L., et al. Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Journal of Chemical & Engineering Data. 2017;62(9):2647-2654.

- [5] Qin, H. L., & Panek, J. S. Total synthesis of the Hsp90 inhibitor geldanamycin. Organic Letters. 2008;10(12):2477-2479.

Enhanced Organic-Phase Solubility

2-Methoxyhydroquinone demonstrates significantly improved solubility in common organic solvents compared to its parent compound, hydroquinone. This is critical for applications requiring homogeneous integration into non-aqueous systems. For example, its solubility in ethanol is approximately 10 mg/mL, and in DMSO it is around 5 mg/mL.[9] In contrast, hydroquinone has much lower solubility in many organic solvents like 1-octanol, where it is outperformed by other dihydroxybenzene isomers by orders of magnitude.[10] The methoxy group's contribution to lipophilicity prevents precipitation and ensures uniform distribution within monomer bulks or solvent-based reaction media.

| Evidence Dimension | Solubility in Organic Solvents |

| Target Compound Data | Soluble in ethanol (~10 mg/mL), DMSO (~5 mg/mL), and dimethylformamide (~2 mg/mL).[9] |

| Comparator Or Baseline | Hydroquinone (HQ) exhibits limited solubility in many organic solvents; for instance, its solubility in 1-octanol is significantly lower than that of resorcinol.[10] |

| Quantified Difference | Qualitatively higher solubility in key organic solvents compared to hydroquinone, enabling easier formulation in non-aqueous systems. |

| Conditions | Standard laboratory conditions (typically 25 °C). |

This improved organic solubility is a key procurement differentiator for formulating stable, homogeneous monomer-inhibitor mixtures and reaction solutions, avoiding handling issues associated with less soluble alternatives.

Differentiated Polymerization Inhibition in Acrylics

In the stabilization of highly reactive monomers like acrylic acid, 2-Methoxyhydroquinone (often referred to as MEHQ in this context) is established as a standard, highly effective inhibitor, particularly where process conditions involve high temperatures and the presence of oxygen.[9][10] Its mechanism involves scavenging peroxy radicals, which are formed when monomer radicals react with dissolved oxygen.[1] This is a crucial processability advantage over inhibitors that may be less effective under aerobic conditions or at elevated temperatures. While hydroquinone (HQ) is also a potent inhibitor, 2-MHQ is often preferred for acrylics as it can mitigate discoloration issues in the final polymer and provides a more controlled inhibition profile, which is critical for preventing excessive slowdown of desired polymerization during manufacturing.[11]

| Evidence Dimension | Inhibition Efficacy & Process Compatibility |

| Target Compound Data | Established as a standard stabilizer for acrylic acid, effective at high temperatures (degradation accelerates above 80°C) in the presence of dissolved oxygen.[9] |

| Comparator Or Baseline | Hydroquinone (HQ) is a general-purpose inhibitor but can lead to discoloration in some monomers/polymers.[11] |

| Quantified Difference | Offers a more controlled inhibition profile and reduces discoloration risk in acrylic systems compared to the baseline hydroquinone. |

| Conditions | Stabilization of acrylic monomers during production, storage, and transport, particularly under aerobic conditions. |

For producers and users of acrylic monomers, selecting 2-MHQ over hydroquinone minimizes product discoloration and provides reliable, controlled stabilization tailored to the specific chemistry of acrylics, ensuring process safety and product quality.

Essential Precursor for Targeted Synthesis

2-Methoxyhydroquinone is not merely an alternative to hydroquinone in synthesis; it is an essential, non-interchangeable building block for specific molecular targets. The methoxy group provides vital steric and electronic influence that directs subsequent reactions, and often becomes a core structural feature of the final product. A prime example is its use as a key precursor in the total synthesis of Geldanamycin, a potent Hsp90 inhibitor.[9] In this multi-step synthesis, the methoxy and hydroxyl groups of 2-MHQ are chemically orchestrated to construct the complex ansa-macrocycle. Using hydroquinone would fail to provide the necessary chemical handles and would result in a completely different, non-target molecule. This highlights its procurement value as a specific starting material, not a generic phenolic reagent.

| Evidence Dimension | Synthetic Utility as a Precursor |

| Target Compound Data | Serves as a specific, required starting material for the total synthesis of the complex natural product Geldanamycin.[9] |

| Comparator Or Baseline | Hydroquinone (HQ) lacks the methoxy group, making it unsuitable for this and other specific synthetic routes where this group is required for reactivity or as part of the final structure. |

| Quantified Difference | Enables a specific, high-value synthetic pathway that is inaccessible with the parent hydroquinone. |

| Conditions | Multi-step total synthesis of bioactive compounds. |

Procuring 2-Methoxyhydroquinone is essential for synthetic projects where the methoxy group is a non-negotiable structural element, making substitution by simpler phenols like hydroquinone impossible.

Stabilization of Acrylic Monomers

For manufacturers and downstream users of acrylic acid, methacrylates, and other vinyl monomers, 2-Methoxyhydroquinone is the appropriate choice for preventing premature polymerization during high-temperature distillation, transport, and storage. Its superior performance in the presence of oxygen and its tendency to cause less product discoloration compared to hydroquinone make it the technically preferred inhibitor for maintaining monomer quality and ensuring process safety.[9][10]

Solvent-Based Antioxidant Formulations

When developing antioxidant packages for organic-based systems, such as non-aqueous coatings, lubricants, or polymers, the enhanced solubility of 2-Methoxyhydroquinone in solvents like ethanol and DMSO is a critical advantage. It allows for the creation of stable, single-phase solutions, preventing inhibitor dropout and ensuring consistent performance, a task more challenging with the less organo-soluble hydroquinone.[1]

Synthesis of Methoxy-Containing Bioactive Molecules

In medicinal and synthetic chemistry, 2-Methoxyhydroquinone is the correct starting material when the final molecular target requires a methoxy-substituted dihydroxyphenyl moiety. Its use is mandated in established routes to complex molecules like Geldanamycin, where the methoxy group is integral to the structure and cannot be substituted by the parent hydroquinone.[11]

Application Fit Matrix

References

- [1] Becker, H., & Vogel, H. The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Chemical Engineering & Technology. 2006;29(10):1227-1231.

- [2] MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. OKEMO. Published October 16, 2025.

- [4] Qin, H. L., & Panek, J. S. Total synthesis of the Hsp90 inhibitor geldanamycin. Organic Letters. 2008;10(12):2477-2479.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (14.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Explore Compound Types